
Iron nickel sulfide (Fe9Ni9S16)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron nickel sulfide (Fe9Ni9S16) is a compound that belongs to the family of metal sulfides It is composed of iron, nickel, and sulfur atoms in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron nickel sulfide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor deposition. One common method involves the reaction of iron and nickel salts with a sulfur source under controlled temperature and pressure conditions. For instance, a hydrothermal method might involve mixing iron and nickel nitrates with thiourea in an autoclave, followed by heating at elevated temperatures to form the desired sulfide compound.
Industrial Production Methods: In industrial settings, the production of iron nickel sulfide often involves the use of nickel sulfide concentrates. The conventional process includes smelting the concentrates to remove sulfur and iron, yielding a nickel sulfide melt. This melt is then further processed to obtain the desired iron nickel sulfide compound .
Chemical Reactions Analysis
Types of Reactions: Iron nickel sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, iron nickel sulfide can oxidize to form iron and nickel oxides along with sulfur dioxide.
Reduction: Reducing agents such as hydrogen can convert iron nickel sulfide to its metallic form.
Substitution: Reactions with acids like hydrochloric acid can lead to the formation of iron and nickel chlorides and hydrogen sulfide gas .
Major Products Formed:
- Oxidation: Iron oxide, nickel oxide, sulfur dioxide.
- Reduction: Metallic iron, metallic nickel.
- Substitution: Iron chloride, nickel chloride, hydrogen sulfide.
Scientific Research Applications
Iron nickel sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions
Biology: Research is ongoing to explore its potential in biological systems, particularly in enzyme mimetics and biosensors.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Industry: Iron nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties
Mechanism of Action
The mechanism by which iron nickel sulfide exerts its effects is primarily through its catalytic activity. The compound facilitates various redox reactions by providing active sites for electron transfer. In energy storage applications, iron nickel sulfide enhances the efficiency of charge and discharge cycles by improving the conductivity and stability of the electrode materials .
Comparison with Similar Compounds
- Iron(II) sulfide (FeS)
- Nickel sulfide (NiS)
- Iron-nickel alloy (FeNi)
Comparison: Iron nickel sulfide (Fe9Ni9S16) stands out due to its unique stoichiometry and combination of properties from both iron and nickel sulfides. Unlike iron(II) sulfide, which is primarily used in simpler applications, iron nickel sulfide offers enhanced catalytic activity and stability. Compared to nickel sulfide, iron nickel sulfide provides a more balanced electrochemical performance, making it suitable for advanced energy storage applications .
Properties
CAS No. |
53809-87-3 |
|---|---|
Molecular Formula |
Fe9Ni9S16+13 |
Molecular Weight |
1543.9 g/mol |
IUPAC Name |
iron(3+);nickel(2+);hexadecasulfide |
InChI |
InChI=1S/9Fe.9Ni.16S/q9*+3;9*+2;16*-2 |
InChI Key |
WIVRRAUMYNLCIO-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


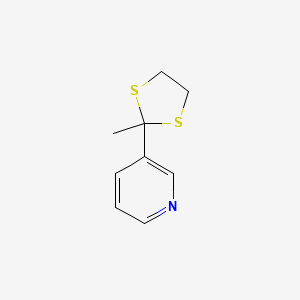
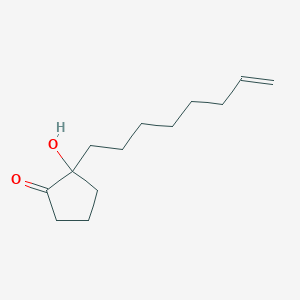
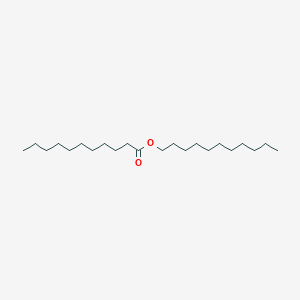
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
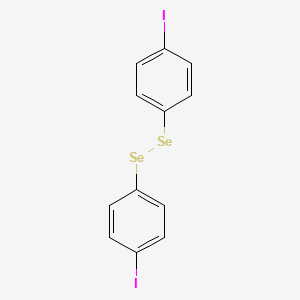
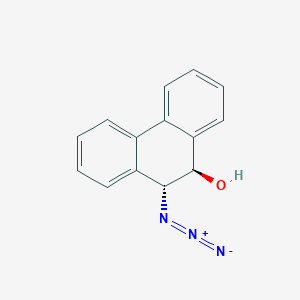

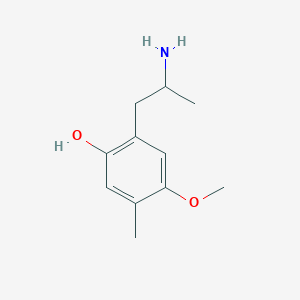
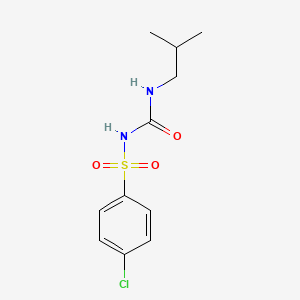

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
